molecular formula C10H13BO3 B1442103 2-Formyl-5-isopropylphenylboronic acid CAS No. 1451390-89-8

2-Formyl-5-isopropylphenylboronic acid

Cat. No. B1442103
CAS RN: 1451390-89-8
M. Wt: 192.02 g/mol
InChI Key: OUMRDYQDMKOJKZ-UHFFFAOYSA-N
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Description

2-Formyl-5-isopropylphenylboronic acid (CAS# 1451390-89-8) is a useful research chemical . It has a molecular weight of 192.01 and a molecular formula of C10H13BO3 .


Molecular Structure Analysis

The compound has a canonical SMILES structure of B(C1=C(C=CC(=C1)C©C)C=O)(O)O . The InChI structure is InChI=1S/C10H13BO3/c1-7(2)8-3-4-9(6-12)10(5-8)11(13)14/h3-7,13-14H,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm³, a boiling point of 385.8±52.0 °C at 760 mmHg, and a flash point of 187.1±30.7 °C . It has a molar refractivity of 52.1±0.4 cm³, a topological polar surface area of 58 Ų, and a molar volume of 170.0±5.0 cm³ .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Formylphenylboronic acids, including derivatives like 2-formyl-5-isopropylphenylboronic acid, are recognized for their versatile applications in organic synthesis due to their unique reactivity. They serve as pivotal intermediates in various coupling reactions, such as Suzuki-Miyaura coupling, which is instrumental in constructing complex organic frameworks. These compounds exhibit a propensity to undergo tautomeric transformations, leading to different structural motifs that can be harnessed for further chemical modifications. For instance, the formation of benzoxaboroles through tautomeric cyclization of formylphenylboronic acids showcases the dynamic equilibrium between different structural forms, influencing their reactivity and subsequent application in synthesis (Adamczyk-Woźniak et al., 2015; Luliński et al., 2007).

Polymorphic Control and Material Science

In material science, formylphenylboronic acids have been explored for controlling the polymorphic outcomes in crystallization processes. This is particularly relevant in designing materials with specific physical properties, such as those required in pharmaceuticals and advanced materials. The ability to influence the crystallization process and stabilize different polymorphic forms opens new avenues in material engineering and drug formulation (Semjonova & Be̅rziņš, 2022).

Biological Applications and Bioconjugation

From a biological standpoint, formylphenylboronic acids are utilized in bioconjugation strategies, providing a means to attach biomolecules to various substrates or other biomolecules. This capability is particularly useful in developing targeted drug delivery systems and biosensors. The reversible binding of boronic acids to diols, such as those found in sugars, allows for the creation of responsive systems that can be used in glucose sensing and insulin release, pivotal in diabetes management (Bhangu et al., 2020; Dilek et al., 2015).

properties

IUPAC Name

(2-formyl-5-propan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-7(2)8-3-4-9(6-12)10(5-8)11(13)14/h3-7,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMRDYQDMKOJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)C)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801225944
Record name Boronic acid, B-[2-formyl-5-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-5-isopropylphenylboronic acid

CAS RN

1451390-89-8
Record name Boronic acid, B-[2-formyl-5-(1-methylethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451390-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-formyl-5-(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801225944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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